molecular formula C11H14FNO4S B3019182 tert-butyl N-(2-fluorobenzenesulfonyl)carbamate CAS No. 2310040-32-3

tert-butyl N-(2-fluorobenzenesulfonyl)carbamate

Cat. No.: B3019182
CAS No.: 2310040-32-3
M. Wt: 275.29
InChI Key: COAYIBVTCPIWQC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The presence of the tert-butyl group and the 2-fluorobenzenesulfonyl moiety in this compound makes it particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluorobenzenesulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

tert-Butyl carbamate+2-fluorobenzenesulfonyl chloridetert-Butyl N-(2-fluorobenzenesulfonyl)carbamate\text{tert-Butyl carbamate} + \text{2-fluorobenzenesulfonyl chloride} \rightarrow \text{this compound} tert-Butyl carbamate+2-fluorobenzenesulfonyl chloride→tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluorobenzenesulfonyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The sulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under mild conditions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate
  • Carboxybenzyl (CBz) carbamate

Uniqueness: tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate is unique due to the presence of the 2-fluorobenzenesulfonyl group, which provides additional stability and reactivity compared to other carbamates .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and the chemical industry. Its unique structure and stability make it an invaluable tool for protecting amine groups during complex synthetic processes.

Properties

IUPAC Name

tert-butyl N-(2-fluorophenyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAYIBVTCPIWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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